An In-depth Technical Guide to the Structure of 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE
An In-depth Technical Guide to the Structure of 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE
This guide provides a comprehensive examination of the molecular structure, physicochemical properties, and analytical methodologies pertaining to the phospholipid 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-phosphoethanolamine (PE(18:0/20:5)). Designed for researchers, scientists, and professionals in drug development, this document delves into the constituent components of the molecule, its assembly, its biological context, and the experimental workflows required for its characterization.
Part 1: Molecular Architecture of PE(18:0/20:5)
The precise structure of a phospholipid dictates its function within biological membranes and its role in cellular signaling. PE(18:0/20:5) is a complex glycerophospholipid composed of four primary structural units: a stereospecific glycerol backbone, a saturated fatty acyl chain at the sn-1 position, a polyunsaturated fatty acyl chain at the sn-2 position, and a polar phosphoethanolamine head group at the sn-3 position.
The Core Scaffold: sn-Glycerol-3-Phosphate
The foundation of this molecule is a three-carbon glycerol backbone. The "sn" designation, for stereospecific numbering, is critical. It denotes that the glycerol is prochiral, and the carbons are numbered in a defined stereochemical configuration. In sn-glycero-3-phosphoethanolamine, the phosphate group is esterified to the hydroxyl group on the third carbon (C3) of the glycerol backbone.[1] This stereospecificity is fundamental to the molecule's interaction with enzymes and its integration into the highly ordered structure of biological membranes.
Caption: Stereospecific numbering of the glycerol backbone.
The Acyl Chains: A Study in Contrasts
The identity and position of the fatty acyl chains esterified to the glycerol backbone are defining features of any glycerophospholipid, profoundly influencing its physical properties.
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sn-1 Position: Stearoyl Group (18:0) At the sn-1 position is a stearoyl group, derived from stearic acid. This is an 18-carbon fully saturated fatty acid (designated as 18:0).[2][3] Its long, straight, and flexible hydrocarbon chain, lacking any double bonds, allows for tight packing with adjacent lipid molecules.[4] This characteristic contributes to regions of lower fluidity and higher order within a lipid bilayer. The IUPAC name for stearic acid is octadecanoic acid.[5]
-
sn-2 Position: Eicosapentaenoyl Group (20:5, n-3) In stark contrast, the sn-2 position is occupied by an eicosapentaenoyl group, derived from eicosapentaenoic acid (EPA).[6][7] EPA is a 20-carbon omega-3 polyunsaturated fatty acid, designated as 20:5(n-3).[8][9] It features five cis-configured double bonds, with the first double bond located at the third carbon from the omega (methyl) end.[8][10] These cis double bonds introduce significant kinks into the acyl chain, preventing it from packing tightly and thereby increasing the fluidity and flexibility of the membrane in which it resides.
The Polar Head Group: Phosphoethanolamine (PE)
Esterified to the sn-3 position of the glycerol backbone is the phosphoethanolamine head group. This group consists of a phosphate moiety linked to an ethanolamine molecule.[11][12] At physiological pH, the phosphate group is negatively charged, while the amine group of ethanolamine is protonated and positively charged, making the head group zwitterionic. This polar, hydrophilic head group, combined with the two long, nonpolar acyl tails, confers the amphipathic nature essential for all membrane-forming phospholipids.
Assembled Structure and Physicochemical Properties
The covalent assembly of these four components yields the complete 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-phosphoethanolamine molecule. Its unique asymmetric structure, with a saturated chain at sn-1 and a polyunsaturated chain at sn-2, is common in biological PEs and is crucial for creating the specific biophysical environment required for membrane protein function.
Caption: Schematic of 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE.
| Property | Value | Source |
| Molecular Formula | C43H76NO8P | [6] |
| Synonyms | PE(18:0/20:5), 18:0/20:5-PE | [6] |
| InChI Key | MOJMRZJNAPRFBD-NGHJRSEQSA-N | [6] |
Part 2: Biological Context and Significance
1-Stearoyl-2-eicosapentaenoyl-sn-glycero-3-PE is a naturally occurring phospholipid found in various biological sources, including fish oils.[6][7] Phosphatidylethanolamines as a class are the second most abundant phospholipid in mammalian cells, constituting 15-25% of the total lipid content.[13] They are particularly enriched in the inner leaflet of the plasma membrane and are abundant in the inner mitochondrial membrane.[13]
PEs are not merely structural components. They play active roles in numerous cellular processes:
-
Membrane Dynamics: The conical shape imparted by the small ethanolamine headgroup can induce negative curvature in membranes, which is critical for processes like membrane fusion and fission.
-
Protein Function: PE can act as a lipid chaperone, assisting in the proper folding and function of certain membrane proteins.[13]
-
Autophagy: The molecule is a key player in the initiation of autophagy, the cellular process for degrading and recycling cellular components.[13]
Recent lipidomic studies have identified PE(18:0/20:5) as a potential biomarker. For instance, its levels have been observed to change in plasma during the progression of cervical intraepithelial neoplasia to cervical cancer, suggesting a role in pathology that warrants further investigation.[14][15]
Part 3: Methodologies for Structural Elucidation
Characterizing a specific phospholipid species like PE(18:0/20:5) from a complex biological matrix is a non-trivial task that requires a systematic, multi-step analytical approach. The causality behind this workflow is rooted in the need to first isolate lipids from a myriad of other biomolecules, separate the lipid classes, and finally identify the specific molecular species with high confidence.
Workflow for Phospholipid Analysis
Caption: Standard workflow for phospholipid identification.
Step 1: Lipid Extraction and Purification
Expertise & Rationale: The first critical step is to efficiently extract lipids while leaving behind proteins, carbohydrates, and other water-soluble components. The methods developed by Folch and Bligh & Dyer are considered gold standards for this purpose.[16] They rely on a monophasic solvent system of chloroform and methanol, which is sufficiently polar to disrupt cell membranes and protein-lipid interactions, ensuring total lipid extraction.[16][17] The subsequent addition of water or a salt solution induces a phase separation, partitioning the lipids into the lower chloroform phase and non-lipid contaminants into the upper aqueous methanol phase.[17]
Experimental Protocol: Modified Bligh & Dyer Extraction
-
Homogenization: Homogenize 1 gram of wet tissue sample with a 3.75 mL mixture of chloroform:methanol (1:2, v/v) in a glass homogenizer. This creates a single-phase system with the water present in the tissue.[17]
-
Phase Separation Induction: To the homogenate, add 1.25 mL of chloroform and mix thoroughly.
-
Add 1.25 mL of distilled water and vortex again to induce phase separation.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to achieve a clean separation of the two phases.
-
Lipid Collection: Carefully collect the lower chloroform layer, which contains the purified total lipid extract, using a glass Pasteur pipette.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas to prevent oxidation of polyunsaturated fatty acids like EPA.
-
Storage: Resuspend the dried lipid film in a suitable solvent (e.g., chloroform:methanol 2:1) and store at -20°C or lower for subsequent analysis.
Step 2: Chromatographic Separation
Expertise & Rationale: A total lipid extract is still a highly complex mixture. High-Performance Liquid Chromatography (HPLC) is employed to separate lipids into classes (e.g., PE, PC, PS) or to resolve individual molecular species.[18][19] Normal-phase or hydrophilic interaction liquid chromatography (HILIC) is often used to separate lipids based on the polarity of their head groups.
Step 3: Mass Spectrometric (MS) Identification
Expertise & Rationale: Mass spectrometry is the definitive tool for phospholipid structural analysis.[20] Electrospray ionization (ESI) is a soft ionization technique that allows intact lipid molecules to be transferred into the gas phase as ions with minimal fragmentation.[21][22] Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The precursor ion corresponding to the mass of PE(18:0/20:5) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions are diagnostic for the head group and the individual acyl chains.[20]
Trustworthiness through Self-Validation: The fragmentation pattern provides a self-validating system. For a PE, a characteristic neutral loss of 141 Da (the phosphoethanolamine head group) is expected in positive ion mode. The remaining fragments will correspond to the masses of the stearoyl and eicosapentaenoyl acyl chains, confirming their identity and proving the structure.
Expected MS/MS Fragmentation for PE(18:0/20:5)
Caption: Conceptual MS/MS fragmentation of PE(18:0/20:5).
Conclusion
The structure of 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE is a prime example of the intricate and highly specific architecture of biological lipids. Its asymmetric acyl chain composition, featuring a saturated 18:0 chain at sn-1 and a polyunsaturated 20:5 chain at sn-2, combined with a polar phosphoethanolamine head group, creates a molecule with unique physicochemical properties essential for its roles in membrane structure and cellular function. The robust analytical workflow, combining classic extraction techniques with advanced chromatographic and mass spectrometric methods, allows for the unambiguous identification and characterization of this and other phospholipid species, paving the way for a deeper understanding of their roles in health and disease.
References
-
Pulfer, M. & Murphy, R. C. (2003). Electrospray mass spectrometry of phospholipids. Mass Spectrometry Reviews, 22(5), 332-364. [Link]
-
Narita, Y., et al. (2018). Analysis of phosphatidylethanolamine, phosphatidylcholine, and plasmalogen molecular species in food lipids using an improved 2D high-performance liquid chromatography system. Journal of Oleo Science, 67(3), 255-266. [Link]
-
Rahman, Md. M., et al. (2021). Mass spectrometry-based phospholipid imaging: methods and findings. Expert Review of Proteomics, 18(8), 633-646. [Link]
-
Rahman, Md. M., et al. (2021). Mass spectrometry-based phospholipid imaging: methods and findings. Expert Review of Proteomics, 18(8), 633-646. [Link]
-
Wikipedia. Eicosapentaenoic acid. Wikipedia. [Link]
-
ResearchGate. Structure of eicosapentaenoic acid (EPA), 20:5 (ω-3). ResearchGate. [Link]
-
Vedantu. Stearic Acid: Formula, Properties, Uses & Safety Explained. Vedantu. [Link]
-
BYJU'S. Stearic Acid Structural Formula. BYJU'S. [Link]
-
StudySmarter. Lipid Extraction: Methods & Techniques. StudySmarter. [Link]
-
FooDB. Showing Compound Eicosapentaenoic acid (FDB003102). FooDB. [Link]
-
Brouwers, J. F., et al. (1999). Rapid separation and identification of phosphatidylethanolamine molecular species. Journal of Lipid Research, 40(1), 164-169. [Link]
-
Al-Hilphy, A. R. S., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7757. [Link]
-
Institute of Biomembranes. Lipid extraction and separation. Utrecht University. [Link]
-
Bligh, E. G. & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]
-
Lipotype GmbH. Phosphatidylethanolamine. Lipotype GmbH. [Link]
-
National Center for Biotechnology Information. Eicosapentaenoic Acid. PubChem Compound Database. [Link]
-
Wikipedia. Stearic acid. Wikipedia. [Link]
-
AccessDermatologyDxRx. Stearic Acid. McGraw Hill Medical. [Link]
-
National Center for Biotechnology Information. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. PubChem Compound Database. [Link]
-
ResearchGate. Structure of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). ResearchGate. [Link]
-
National Center for Biotechnology Information. sn-Glycero-3-phosphoethanolamine. PubChem Compound Database. [Link]
-
Computational Systems Biology. 1-Stearoyl-2-eicosapentaenoyl-sn-glycero-3-PE. CSBio. [Link]
-
GlpBio. 1-Stearoyl-2-eicosapentaenoyl-sn-glycero-3-PE. GlpBio. [Link]
-
Vitaceae. 1-Stearoyl-2-eicosapentaenoyl-sn-glycero-3-PE. Vitaceae. [Link]
Sources
- 1. sn-Glycero-3-phosphoethanolamine | C5H14NO6P | CID 5459861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pishrochem.com [pishrochem.com]
- 3. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 4. Stearic Acid: Formula, Properties, Uses & Safety Explained [vedantu.com]
- 5. Stearic acid - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE|Cas# 96935-44-3 [glpbio.cn]
- 8. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Showing Compound Eicosapentaenoic acid (FDB003102) - FooDB [foodb.ca]
- 11. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 12. lipotype.com [lipotype.com]
- 13. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. 1-Stearoyl-2-eicosapentaenoyl-sn-glycero-3-PE | Computational Systems Biology [csbiology.com]
- 15. 1-Stearoyl-2-eicosapentaenoyl-sn-glycero-3-PE | Vitaceae [vitaceae.org]
- 16. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Analysis of phosphatidylethanolamine, phosphatidylcholine, and plasmalogen molecular species in food lipids using an improved 2D high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid separation and identification of phosphatidylethanolamine molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Electrospray mass spectrometry of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comprehensive Phospholipid Analysis Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 22. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
